N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide
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Overview
Description
N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the oxadiazole ring and the thiophene moiety imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Butanamide Linker: The final step involves the amidation reaction between the oxadiazole-thiophene intermediate and the 2,3-dimethylphenylbutanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Organic Electronics: The compound’s electronic properties make it suitable for use in solar cells and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Organic Electronics: The compound’s electronic properties, such as charge mobility and band gap, play a crucial role in its function within electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: can be compared with other oxadiazole derivatives and thiophene-containing compounds.
Uniqueness
Oxadiazole Derivatives: Compared to other oxadiazole derivatives, this compound’s unique combination of the oxadiazole ring and thiophene moiety provides distinct electronic and chemical properties.
Thiophene-Containing Compounds: The presence of the oxadiazole ring differentiates it from other thiophene-containing compounds, offering unique reactivity and applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-3-7-14(13(12)2)19-16(22)9-4-10-17-20-18(21-23-17)15-8-5-11-24-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSLVHCTHZCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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